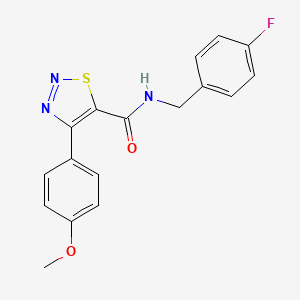![molecular formula C15H24ClNO2 B6104166 [2-(3-Piperidin-1-ylpropoxy)phenyl]methanol;hydrochloride](/img/structure/B6104166.png)
[2-(3-Piperidin-1-ylpropoxy)phenyl]methanol;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(3-Piperidin-1-ylpropoxy)phenyl]methanol;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a piperidine ring, a phenyl group, and a methanol moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Piperidin-1-ylpropoxy)phenyl]methanol;hydrochloride typically involves the reaction of 2-(3-bromopropoxy)phenylmethanol with piperidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
化学反应分析
Types of Reactions
[2-(3-Piperidin-1-ylpropoxy)phenyl]methanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The methanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The phenyl group can undergo reduction reactions to form cyclohexane derivatives.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of various substituted piperidine derivatives.
科学研究应用
[2-(3-Piperidin-1-ylpropoxy)phenyl]methanol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of receptor-ligand interactions due to its ability to bind to specific receptors.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of [2-(3-Piperidin-1-ylpropoxy)phenyl]methanol;hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various physiological pathways. This interaction can lead to changes in neurotransmitter release, receptor activation, and downstream signaling pathways.
相似化合物的比较
Similar Compounds
- [2-(3-Piperidin-1-ylpropoxy)phenyl]methanol
- [2-(3-Piperidin-1-ylpropoxy)phenyl]ethanol
- [2-(3-Piperidin-1-ylpropoxy)phenyl]acetate
Uniqueness
[2-(3-Piperidin-1-ylpropoxy)phenyl]methanol;hydrochloride stands out due to its unique combination of a piperidine ring and a phenyl group linked by a propoxy chain. This structure imparts specific physicochemical properties, such as solubility and stability, which are advantageous for its various applications.
属性
IUPAC Name |
[2-(3-piperidin-1-ylpropoxy)phenyl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c17-13-14-7-2-3-8-15(14)18-12-6-11-16-9-4-1-5-10-16;/h2-3,7-8,17H,1,4-6,9-13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJBRWNIXMAXIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCOC2=CC=CC=C2CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(1-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)ethanol](/img/structure/B6104094.png)
![Benzenesulfonamide, N-[2-(benzoyloxy)phenyl]-4-methyl-](/img/structure/B6104111.png)
![3-[(2,3-dihydro-1H-inden-2-ylamino)methyl]-3-hydroxy-1-(3-methoxybenzyl)-2-piperidinone](/img/structure/B6104114.png)
![N'-[2-(2-bromo-4-chlorophenoxy)acetyl]-4-phenylbenzohydrazide](/img/structure/B6104126.png)
![N-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6104133.png)
![N-BENZOYL-N'-[(Z)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-(3-TOLUIDINO)METHYLIDENE]GUANIDINE](/img/structure/B6104141.png)
![(5-chloro-2-methoxyphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6104149.png)
![5-(3-chlorobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6104156.png)
![2-[4-(1H-indol-3-ylmethyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B6104161.png)
![3-[2-oxo-2-({5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}amino)ethyl]-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6104174.png)
![4-(1-piperidinyl)-6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B6104178.png)
![2-{[4-methyl-6-oxo-5-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B6104184.png)

![4-methoxy-2-[(E)-1,2,4-triazol-4-yliminomethyl]phenol](/img/structure/B6104211.png)
